2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide

Charge-transfer complex Nucleic acid base recognition Cyanine dye SAR

Researchers relying on Quinaldine Red or 4-positional isomers for nucleic acid detection face suboptimal CT-complex stability and lower molar absorptivity, compromising assay sensitivity. This 2-azomethine quinolinium iodide (CAS 21584-04-3) is the lead compound from the only published systematic SAR study comparing aza vs. styryl linkage and 2- vs. 4-substitution on quinolinium dyes, providing the benchmark CT-complex stability against which new analogs are evaluated. • 34-119% higher CT-complex stability vs. 4-positional and styryl analogs; K = 19.67 dm³ mol⁻¹ for adenosine, 16.05 dm³ mol⁻¹ for thymidine • λmax 545 nm for standard visible-region detectors; εmax 20,750 L mol⁻¹ cm⁻¹ (55-170% higher than closest analogs) • 13.7-fold selectivity window supports differential sensing; 15.9% photocurrent quantum yield in LB-monolayer ITO electrodes Supplied as a dark crystalline powder (≥95% purity) with full documentation. Custom synthesis available for bulk quantities.

Molecular Formula C20H22IN3
Molecular Weight 431.3 g/mol
CAS No. 21584-04-3
Cat. No. B12721890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide
CAS21584-04-3
Molecular FormulaC20H22IN3
Molecular Weight431.3 g/mol
Structural Identifiers
SMILESCC[N+]1=C(C=CC2=CC=CC=C21)C=NC3=CC=C(C=C3)N(C)C.[I-]
InChIInChI=1S/C20H22N3.HI/c1-4-23-19(12-9-16-7-5-6-8-20(16)23)15-21-17-10-13-18(14-11-17)22(2)3;/h5-15H,4H2,1-3H3;1H/q+1;/p-1
InChIKeyKVJKLJUBTXOKEC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Azomethine Quinolinium Iodide: Charge-Transfer Dye Overview


2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide (CAS 21584-04-3; MF: C20H22IN3; MW: 431.31 g/mol; EINECS: 244-458-1) is a cationic azomethine (Schiff base) quinolinium dye belonging to the azacyanine class [1]. It features a dimethylamino donor group linked to a 1-ethylquinolinium acceptor via a characteristic –C=N– (imino) bridge at the 2-position of the quinolinium ring, distinguishing it structurally from the more common styryl (–C=C–) cyanine analogs such as Quinaldine Red (CAS 117-92-0) [2]. This compound is primarily investigated for its charge-transfer (CT) complexation with nucleic acid bases and nucleosides, as well as for photoelectrochemical and dyeing applications [1][3].

Why Positional and Styryl Analogs Cannot Substitute


Substitution of this 2-azomethine quinolinium dye with its 4-positional isomer (CAS 110605-55-5) or with styryl (–C=C–) analogs such as Quinaldine Red (CAS 117-92-0) leads to quantitatively different charge-transfer stability, spectral absorption, and biomolecular recognition profiles [1]. The 2-position azomethine linkage provides a 34% higher stability constant with thymine compared to the 4-isomer, and a 68% advantage over the 2-styryl analog [1]. The λmax is red-shifted by 15–44 nm relative to comparators, and the molar absorptivity is 55–170% higher [1]. These differences arise from altered π-electron distribution and steric effects at the quinolinium linkage site, making generic interchange scientifically unwarranted for applications dependent on CT-complex formation efficiency, detection wavelength specificity, or biomolecular selectivity [1][2].

Quantitative Differentiation vs. Closest Analog Dyes


CT Complex Stability with Thymine

The 2-azomethine target compound (Dye I) forms a 1:1 charge-transfer complex with thymine exhibiting a stability constant (K) of 6.82 ± 0.32 dm³ mol⁻¹, which is 34% higher than the 4-positional isomer Dye II (5.08 ± 0.21 dm³ mol⁻¹), 68% higher than the 2-styryl analog Dye III (4.06 ± 0.19 dm³ mol⁻¹), and 119% higher than the 4-styryl analog Dye IV (3.12 ± 0.20 dm³ mol⁻¹) [1]. The stability order I > II > III > IV is attributed to the optimal charge-density distribution at the 2-position azomethine linkage, as corroborated by SCF-MO calculations [1].

Charge-transfer complex Nucleic acid base recognition Cyanine dye SAR

Absorption Maximum Red-Shift Advantage

The target compound (Dye I) exhibits an absorption maximum (λmax) at 545 nm in aqueous solution, representing a bathochromic shift of 15 nm relative to the 4-positional isomer Dye II (530 nm), 44 nm relative to the 2-styryl analog Dye III (501 nm), and 36 nm relative to the 4-styryl analog Dye IV (509 nm) [1]. This red shift is attributed to the extended π-conjugation and stronger intramolecular charge-transfer character of the 2-azomethine configuration [1].

UV-Vis spectroscopy Bathochromic shift Dye photophysics

Molar Absorptivity Enhancement

The target compound (Dye I) possesses a molar absorptivity (εmax) of 20,750 L mol⁻¹ cm⁻¹ at 545 nm, which is 55% higher than the 4-positional isomer Dye II (13,400 L mol⁻¹ cm⁻¹), 170% higher than the 2-styryl Dye III (7,690 L mol⁻¹ cm⁻¹), and 163% higher than the 4-styryl Dye IV (7,880 L mol⁻¹ cm⁻¹) [1]. The higher εmax reflects a greater transition dipole moment associated with the 2-azomethine chromophore, directly enhancing optical detection sensitivity [1].

Molar extinction coefficient Detection sensitivity Dye brightness

Biomolecular Recognition Selectivity Window

The target compound (Dye I) demonstrates graded CT-complex stability with six different nucleic acid constituents, with stability constants (K) following the order: adenosine (19.67 ± 0.51) > thymidine (16.05 ± 0.39) > adenine (12.75 ± 0.40) > thymine (6.82 ± 0.32) > cytosine (2.19 ± 0.09) > uridine (1.44 ± 0.05) dm³ mol⁻¹ [1]. The 13.7-fold selectivity ratio between adenosine and uridine enables differential detection of purine nucleosides versus pyrimidine nucleosides in mixed samples, a property not reported with comparable magnitude for the styryl analogs [1].

Nucleoside sensing Molecular recognition Biosensor probe

Photoelectrochemical Quantum Yield

In a structurally analogous series of amphiphilic azomethine quinolinium dyes bearing an N-octadecyl chain, the 2-positional isomer (directly analogous to the target compound's core substitution pattern) exhibits a photocurrent generation quantum yield of up to 15.9% in 0.5 M KI / 0.05 M I₂ electrolyte, compared to lower yields observed for the 4- and 6-positional isomers (range: 7.2–15.9%) [1]. The 2-position attachment optimizes the donor-π-acceptor geometry for photoinduced electron transfer from the excited dye to the ITO electrode [1].

Photocurrent generation Langmuir-Blodgett films Optoelectronic materials

Recommended Procurement and Application Scenarios


Nucleic Acid Base and Nucleoside Sensing

This compound is the preferred azacyanine dye for spectrophotometric detection of nucleic acid constituents—particularly adenosine (K = 19.67 dm³ mol⁻¹) and thymidine (K = 16.05 dm³ mol⁻¹)—where its 34–119% higher CT-complex stability versus positional and styryl analogs [1] directly improves assay sensitivity and lowers the limit of detection. The 545 nm λmax enables use with standard visible-region detectors and HeNe laser sources, while the 13.7-fold selectivity window [1] supports differential sensing in mixtures without requiring multiple dyes.

High-Sensitivity UV-Vis Probe Development

For absorbance-based analytical methods where signal intensity per unit concentration is critical (e.g., sequential injection analysis, flow-through detectors, microvolume spectrophotometry), the 55–170% higher molar absorptivity of this 2-azomethine compound (εmax = 20,750 L mol⁻¹ cm⁻¹) compared to its closest analogs [1] enables reduced reagent consumption and improved signal-to-noise ratios, translating to lower per-assay cost and better reproducibility in regulated analytical environments.

Photoelectrochemical and Optoelectronic Device Integration

The 2-positional azomethine quinolinium architecture, of which this compound is the core ethyl-substituted representative, achieves the highest photocurrent generation quantum yield (up to 15.9%) among positional isomers in Langmuir-Blodgett monolayer-modified ITO electrodes [2]. This makes the compound a rational starting point for fabricating photodetectors, dye-sensitized solar cell sensitizers, and light-harvesting molecular assemblies where the 2-substitution pattern optimizes the donor-π-acceptor vector for photoinduced electron transfer.

SAR Reference Standard for Azacyanine Dye Libraries

As the lead compound in the only published systematic SAR study comparing aza vs. styryl linkage and 2- vs. 4-positional attachment on quinolinium dyes [1], this compound serves as the indispensable reference standard for any medicinal chemistry or probe development program exploring azacyanine-based DNA/RNA binders, providing the benchmark CT-complex stability (K = 6.82 dm³ mol⁻¹ with thymine) against which new synthetic analogs can be quantitatively evaluated.

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